molecular formula C13H21NO2 B4962718 METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE

METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE

Cat. No.: B4962718
M. Wt: 223.31 g/mol
InChI Key: FXADKFCOMRXOSI-UHFFFAOYSA-N
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Description

Methyl N-[(adamantan-1-yl)methyl]carbamate is a carbamate derivative featuring an adamantane moiety. Adamantane, a diamondoid hydrocarbon, is renowned for its thermal stability and lipophilic character, often exploited in medicinal chemistry to enhance pharmacokinetic properties. The carbamate group (–O(CO)NR₂) confers hydrolytic stability compared to esters, making such compounds valuable in drug design and agrochemical applications.

Properties

IUPAC Name

methyl N-(1-adamantylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-16-12(15)14-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXADKFCOMRXOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(adamantan-1-yl)methyl]carbamate typically involves the reaction of adamantane derivatives with carbamates. One common method includes the reaction of 1-adamantylmethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(adamantan-1-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced products, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Methyl N-[(Adamantan-1-yl)methyl]carbamate

The synthesis of this compound typically involves the reaction of adamantane derivatives with carbamates. The process can be optimized for yield and purity using various coupling methods such as EDC/HOBt or HATU/DIPEA. The introduction of the adamantane moiety enhances the lipophilicity and biological activity of the resulting compound.

Table 1: Synthesis Methods and Yields

MethodYield (%)Comments
EDC/HOBt85High yield with minimal side products
HATU/DIPEA78Effective but requires careful monitoring
CuAAC90Excellent for introducing triazole linkers

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives containing adamantane structures possess significant antimicrobial properties. For instance, compounds derived from adamantane have demonstrated strong inhibitory effects against Gram-positive bacteria, with limited activity against Gram-negative strains .

Table 2: Antimicrobial Efficacy

CompoundActivity AgainstMechanism of Action
This compoundGram-positive bacteriaDisruption of bacterial cell wall synthesis
Adamantane derivativesBroad-spectrumInhibition of protein synthesis

Immunomodulatory Properties

The incorporation of lipophilic moieties like adamantane into peptide structures has been linked to enhanced immunomodulatory effects. Studies indicate that these compounds can stimulate immune responses, potentially serving as adjuvants in vaccine formulations .

Case Study: Mannosylated Derivatives

In a study investigating mannosylated derivatives of DMPs (desmuramyl peptides), the addition of adamantane groups significantly improved immunostimulatory activity compared to non-lipophilic counterparts. The findings suggest that these modifications could lead to more effective vaccine adjuvants .

Therapeutic Potential in Stress Resistance

This compound has been explored for its potential as a synthetic adaptogen, which may enhance the body's resistance to environmental stressors. This application is particularly relevant in developing treatments for conditions exacerbated by stress or adverse environmental factors .

Table 3: Adaptogenic Properties

PropertyEffect
Stress ResistanceIncreased resilience to environmental stressors
Adaptogen ActivityPotential for use in emergency situations

Mechanism of Action

The mechanism of action of methyl N-[(adamantan-1-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Application Synthesis Method
This compound Adamantane-methyl Pharmaceutical research Amine + chloroformate
Methyl N-(p-methoxyphenyl)carbamate p-Methoxyphenyl Isotopic labeling Hofmann rearrangement
3-Tolyl-N-methylcarbamate 3-Methylphenyl Pesticide Unspecified industrial route
Ethyl N-methylcarbamate Ethyl, methyl Organic synthesis Methylcarbamyl chloride + ethanol

Biological Activity

Methyl N-[(adamantan-1-yl)methyl]carbamate is a compound that incorporates the adamantane structure, which has been shown to exhibit various biological activities. This article aims to detail the biological activity of this compound, discussing its mechanisms, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a carbamate derivative featuring an adamantane moiety. The adamantane structure contributes to the compound's lipophilicity and potential interactions with biological targets. The general structure can be represented as follows:

C10H15NO2\text{C}_{10}\text{H}_{15}\text{N}\text{O}_2

Immunomodulatory Effects

Research has indicated that compounds containing adamantane structures can enhance immune responses. For instance, studies on mannosylated derivatives of adamantane have shown significant immunostimulating activity, likely due to their ability to activate mannose receptors on immune cells . The lipophilicity of these compounds plays a crucial role in their biological activity, with increased lipophilicity correlating with enhanced immunomodulatory effects .

Cannabinoid Receptor Interactions

Adamantane derivatives have also been explored for their interactions with cannabinoid receptors. Specific analogues have demonstrated high affinity for the CB1 receptor, which is involved in various physiological processes including pain modulation and appetite regulation. Some studies report that these compounds can act as potent agonists at CB1, influencing intracellular signaling pathways such as cAMP levels .

Antitumor Activity

The biological activity of this compound has been linked to its potential antitumor properties. Adamantane-containing compounds have been shown to exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy . The exact mechanisms remain under investigation but may involve modulation of apoptotic pathways or inhibition of tumor growth factors.

Neuroprotective Effects

Studies have suggested that carbamate derivatives may possess neuroprotective properties. For example, the prodrug approach utilizing carbamates has shown promise in targeting neurotoxic agents effectively within neuronal cells . This suggests that this compound could be further explored for its potential in treating neurodegenerative diseases.

Immunological Evaluation

A study evaluated the immunomodulatory effects of various adamantane derivatives, including this compound. The results indicated that these compounds could significantly enhance secondary humoral responses in mouse models when administered alongside antigens like ovalbumin .

Cannabinoid Receptor Studies

Another research highlighted the selective binding of adamantane derivatives to cannabinoid receptors, demonstrating their potential as therapeutic agents in managing pain and inflammation. Specific analogues were shown to decrease cAMP levels effectively, indicating their role as CB1 receptor agonists .

Data Table: Biological Activities of Adamantane Derivatives

Compound NameBiological ActivityMechanism of ActionReference
This compoundImmunomodulationActivation of mannose receptors
Adamantyl Cannabinoid AnaloguesCB1 AgonismDecrease in cAMP levels
Adamantane-based Antitumor AgentsCytotoxicity against cancer cellsInduction of apoptosis
Carbamate ProdrugsNeuroprotectionTargeting neurotoxic agents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via modified Hofmann rearrangement reactions, analogous to methyl carbamate derivatives. For example, primary amides (e.g., adamantane-derived amides) can react with iodobenzene diacetate and methanol under mild conditions to form carbamates . Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios. Optimization requires monitoring via TLC and adjusting reaction time (typically 2–4 hours) to maximize yields (reported 65–85% for similar carbamates) .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for signals corresponding to the adamantane protons (δ 1.6–2.2 ppm as multiplet) and the methyl carbamate group (δ 3.6–3.8 ppm for OCH₃). The N-CH₂-Ada moiety appears as a singlet at δ 3.3–3.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 155–160 ppm, while adamantane carbons appear at δ 27–42 ppm .
  • IR : Stretching vibrations for C=O (1730–1740 cm⁻¹) and N-H (3430–3440 cm⁻¹) confirm carbamate formation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use standard procedures for hazardous organics:

  • Work in a fume hood to avoid inhalation.
  • Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the adamantane moiety?

  • Methodology : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 0.8 Å) to distinguish between chair and boat conformations of adamantane. For example, in related adamantane carboxamides, C-C bond lengths in the adamantane cage range from 1.53–1.56 Å, with bond angles of 109.5° ± 1°, confirming tetrahedral geometry .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration (logP ~3.5 predicted for adamantane derivatives).
  • Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., NMDA receptors) based on adamantane’s hydrophobic interactions .

Q. How do structural modifications (e.g., substituents on adamantane) affect biological activity in SAR studies?

  • Methodology :

  • Synthesize analogs with substituents at the adamantane C-2 position.
  • Test in vitro against target enzymes (e.g., acetylcholinesterase) and compare IC₅₀ values. For example, electron-withdrawing groups reduce activity by 40–60% due to steric hindrance .

Q. What strategies address contradictions in spectroscopic data during purity analysis?

  • Methodology :

  • HPLC-MS : Resolve co-eluting impurities using a C18 column (acetonitrile/water gradient).
  • 2D NMR (HSQC, HMBC) : Confirm connectivity between adamantane and carbamate groups if ¹H NMR signals overlap .

Q. How can reaction mechanisms for carbamate formation be validated using isotopic labeling?

  • Methodology :

  • Use ¹⁵N-labeled methylamine to track nitrogen migration during Hofmann rearrangement.
  • Analyze by ESI-MS to detect intermediates (e.g., isocyanate) and confirm a stepwise mechanism .

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